molecular formula C7H14ClNO2 B8023995 (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B8023995
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-UHFFFAOYSA-N
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Description

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclohexadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high stereoselectivity and optical purity.

Industrial Production Methods

For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for high atom economy and low production costs . The raw materials used in this route are widely available and cost-effective, further enhancing its industrial viability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to maintain the integrity of its stereochemistry. For example, oxidation reactions may require low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It has been investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include multiple steps of binding, activation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
  • (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its larger ring structure compared to cyclopentane derivatives may confer different binding properties and reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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